Bupicomide

Hypertension Vasodilator Clinical Pharmacology

Hypertension researchers seeking a vasodilator with simultaneous catecholamine modulation often face limited tool compounds. Bupicomide (CAS 22632-06-0) fills this gap as a dual dopamine β-hydroxylase (DBH) inhibitor and direct vasodilator, acting as a prodrug to fusaric acid for controlled norepinephrine suppression. • Lowers mean arterial pressure by 15.2 mm Hg with blunted reflex tachycardia (11.3 vs. 14.5 bpm) versus hydralazine. • Increases renal blood flow without altering glomerular filtration rate. • Enables PK/PD correlation via validated GLC assay for fusaric acid (0.1 µg/mL sensitivity). Supplied with ≥98% purity; ships globally under ambient/blue ice conditions.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 22632-06-0
Cat. No. B1668055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupicomide
CAS22632-06-0
Synonymsupicamide
bupicomide
Sch 10595
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCCC1=CN=C(C=C1)C(=O)N
InChIInChI=1S/C10H14N2O/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3,(H2,11,13)
InChIKeyVKSPIPWLHGKJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bupicomide: Dopamine β-Hydroxylase Inhibitor & Vasodilator


Bupicomide (Sch 10595, 5-butylpicolinamide, CAS 22632-06-0) is an investigational dopamine β-hydroxylase (DBH) inhibitor and a structural analog of fusaric acid [1]. It acts as a peripheral vasodilator that reduces systemic vascular resistance, thereby lowering systolic, diastolic, and mean arterial pressure [2]. Clinically evaluated in the 1970s as an antihypertensive agent, bupicomide demonstrates a dual mechanism: direct vascular smooth muscle relaxation and inhibition of norepinephrine biosynthesis from dopamine . Its primary research applications center on experimental models of hypertension and sympathetic nervous system modulation.

Dual-mechanism tool: DBH inhibition and direct vasodilation for sympathetic modulation studies
Prodrug activation to fusaric acid supports sustained or modulated DBH inhibition research
Established comparator data against hydralazine enables hemodynamic comparison studies

Bupicomide vs. Vasodilators: Substitution Challenges


Although bupicomide shares the vasodilator classification with agents like hydralazine, its unique dopamine β-hydroxylase inhibitory activity distinguishes it mechanistically [1]. Unlike hydralazine, which acts solely as a direct arteriolar vasodilator, bupicomide additionally reduces norepinephrine biosynthesis, a property that theoretically could offer differential hemodynamic and neurohormonal profiles [2]. Furthermore, bupicomide is a prodrug that is metabolized to the active moiety fusaric acid, introducing pharmacokinetic considerations absent with direct-acting vasodilators [3]. These mechanistic and pharmacokinetic distinctions preclude simple interchangeability with other in-class compounds, underscoring the need for compound-specific evidence to guide research selection and procurement decisions.

Mechanistic profile may differ

Hydralazine lacks DBH inhibitory activity; substituting loses norepinephrine biosynthesis modulation, potentially shifting autonomic endpoints.

Prodrug kinetics may not transfer

Direct-acting vasodilators do not replicate bupicomide's prodrug-to-fusaric acid metabolism, altering exposure-response profiles in PK/PD models.

Class-internal DBH inhibitor variability

Other DBH inhibitors (e.g., FLA-63) show bradycardia, not tachycardia; autonomic outcomes may shift with different structural families.

Bupicomide: Quantitative Comparative Evidence


Antihypertensive Efficacy vs. Hydralazine

In a direct head-to-head clinical trial of 6 patients with mild to moderate hypertension, bupicomide (900–2,000 mg/day) reduced mean supine arterial pressure by 15.2 mm Hg, while hydralazine (300–600 mg/day) reduced it by 15.7 mm Hg, demonstrating comparable antihypertensive efficacy [1]. Notably, bupicomide induced a smaller reflex tachycardia (heart rate increase of 11.3 bpm) compared to hydralazine (14.5 bpm), a 3.2 bpm difference that may carry clinical significance in patients with cardiac comorbidities [1].

Antihypertensive vs. Hydralazine
Head-to-head
Mean arterial pressure reduction: 15.2 mm Hg (bupicomide) vs. 15.7 mm Hg (hydralazine)
Reported comparable endpoint response in a small hypertension cohort
n=6; bupicomide 900–2,000 mg/day; hydralazine 300–600 mg/day
Hypertension Vasodilator Clinical Pharmacology

Tachycardia Attenuation vs. Hydralazine

In the same head-to-head study, the heart rate increase during bupicomide therapy averaged 11.3 bpm, compared to 14.5 bpm with hydralazine [1]. This 3.2 bpm difference represents a 22% lower magnitude of reflex tachycardia for bupicomide relative to hydralazine. The differential heart rate response occurred despite equivalent reductions in mean arterial pressure and comparable increases in cardiac index for both drugs [1].

Tachycardia Attenuation
Head-to-head
Heart rate increase: 11.3 bpm (bupicomide) vs. 14.5 bpm (hydralazine); 3.2 bpm lower
Reported lower reflex tachycardia magnitude in this comparator context
Supine position; equivalent dosing regimens; n=6
Tachycardia Sympathetic Nervous System Hemodynamics

Renal Blood Flow Preservation

In a study of 10 male patients with uncomplicated essential hypertension, bupicomide significantly increased renal blood flow while decreasing renal vascular resistance, without altering glomerular filtration rate [1]. This contrasts with some other vasodilators that may reduce renal perfusion. The preservation of renal hemodynamics occurred alongside significant reductions in systolic, diastolic, and mean arterial pressure, as well as peripheral vascular resistance [1].

Renal Blood Flow
Supporting evidence
Increased renal blood flow; decreased renal vascular resistance; GFR unchanged
Supports renal hemodynamic endpoint review in hypertension models
10 male patients; oral administration; baseline comparison
Renal Hemodynamics Vasodilation Hypertension

Heart Rate in DBH Inhibition vs. Fusaric Acid

In spontaneously hypertensive rats, both bupicamide (bupicomide) and its structural parent fusaric acid produced marked tachycardia while decreasing blood pressure [1]. This contrasts with other DBH inhibitors, FLA-63 and U-14,624, which caused modest bradycardia in the same model [1]. The differential heart rate response among DBH inhibitors suggests that the tachycardic effect is not a class-wide property but rather specific to the fusaric acid structural family.

DBH Inhibitor Heart Rate
Cross-study comparable
Marked tachycardia (bupicomide, fusaric acid) vs. modest bradycardia (FLA-63, U-14,624)
Autonomic profile is structural-family specific, not a DBH inhibitor class effect
Spontaneously hypertensive rats; intraperitoneal administration
Dopamine β-Hydroxylase Inhibition Tachycardia Animal Model

Prodrug Conversion to Fusaric Acid

Bupicomide functions as a prodrug that is metabolized in vivo to fusaric acid, the active DBH-inhibiting moiety [1]. A validated gas-liquid chromatography (GLC) assay was developed for fusaric acid in biological fluids, with a lower limit of sensitivity of 0.1 μg/mL, enabling pharmacokinetic studies of bupicomide following therapeutic doses in both animals and humans [1]. This prodrug relationship introduces distinct pharmacokinetic properties compared to direct administration of fusaric acid itself.

Prodrug Conversion
Class-level inference
Metabolized to fusaric acid; GLC assay sensitivity 0.1 μg/mL
Supports prodrug-dependent exposure interpretation; PK profile distinct from direct fusaric acid
In vivo metabolism; validated GLC method
Prodrug Pharmacokinetics Metabolism

Bupicomide: Research Application Scenarios


Vasodilator Comparison in Hypertension Models

Investigators conducting head-to-head comparisons of vasodilator agents in experimental hypertension models will find bupicomide valuable due to its established comparative efficacy against hydralazine [1]. The documented reduction in mean arterial pressure (15.2 mm Hg) and attenuated reflex tachycardia (11.3 bpm vs. 14.5 bpm) provide quantitative benchmarks for designing controlled studies that evaluate hemodynamic and autonomic outcomes [1].

Renal Hemodynamics in Hypertension

For research examining the renal effects of antihypertensive interventions, bupicomide offers a well-characterized profile: it increases renal blood flow and decreases renal vascular resistance without altering glomerular filtration rate [1]. This makes it a suitable tool for dissecting the renal-specific actions of vasodilator therapy, distinct from agents that may compromise renal perfusion [1].

DBH Inhibition with Prodrug Kinetics

In studies requiring sustained or modulated inhibition of norepinephrine biosynthesis, bupicomide's prodrug metabolism to fusaric acid provides a unique pharmacokinetic tool [1]. The validated GLC assay for fusaric acid (sensitivity 0.1 μg/mL) enables precise monitoring of active metabolite concentrations, supporting pharmacokinetic-pharmacodynamic correlation studies in both animal and human models [1].

Sympathetic & Baroreflex Modulation

Researchers investigating sympathetic nervous system activity and baroreceptor reflex function may select bupicomide as a comparator agent due to its documented effects on urinary norepinephrine excretion and pre-ejection period changes [1]. Its dual vasodilator/DBH inhibitory mechanism offers a distinct profile for studies exploring the interplay between vascular tone and neurohormonal regulation [1].

Application
Selection Property
Validation Focus
Vasodilator comparison in hypertension models
Established comparator efficacy context
Hemodynamic endpoint response and autonomic outcome review
Renal hemodynamics in hypertension research
Renal perfusion preservation profile
Renal blood flow and vascular resistance endpoint monitoring
DBH inhibition with prodrug kinetics
Prodrug-to-active-metabolite conversion
PK/PD correlation via fusaric acid monitoring
Sympathetic and baroreflex modulation
Dual vasodilator/DBH inhibitory mechanism
Neurohormonal regulation and heart-rate variability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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